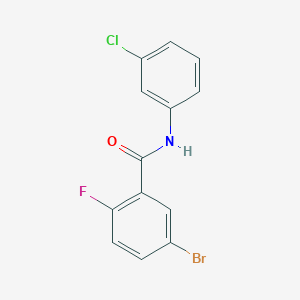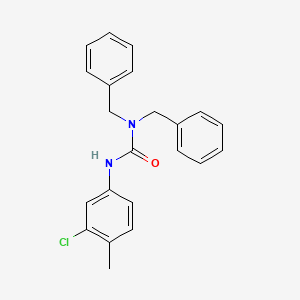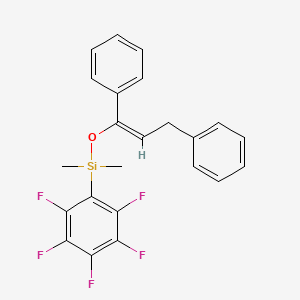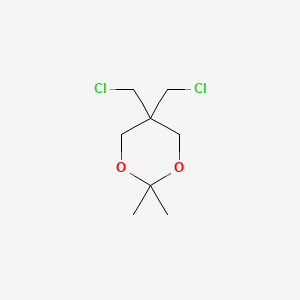![molecular formula C15H18N2O2S B15075936 N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine is an organic compound with the molecular formula C15H18N2O2S. This compound is known for its unique chemical structure, which includes a sulfonyl group attached to a benzenediamine core. It has various applications in scientific research and industry due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethyl-1,4-benzenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-tolylsulfonyldiamide
- N,N-Dimethyl-N’- (4-methylphenyl)sulfamide
- 4-hydroxy-N,N,2-trimethyl-1-tosylbenzimidazole-6-carboxamide
Uniqueness
N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18N2O2S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-2-(4-methylphenyl)sulfonylbenzene-1,4-diamine |
InChI |
InChI=1S/C15H18N2O2S/c1-11-4-7-13(8-5-11)20(18,19)15-10-12(16)6-9-14(15)17(2)3/h4-10H,16H2,1-3H3 |
InChI Key |
OMCMJRGSCVYFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


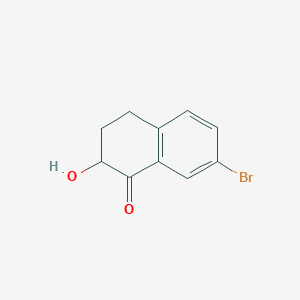
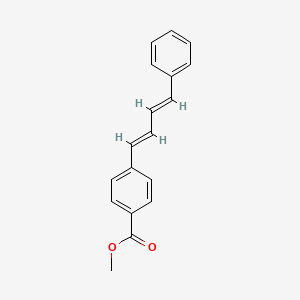

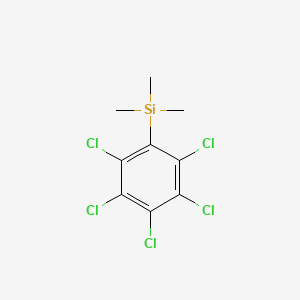
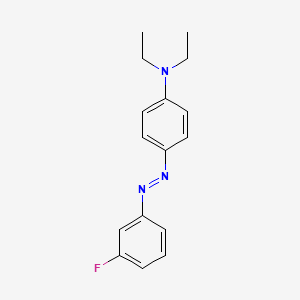
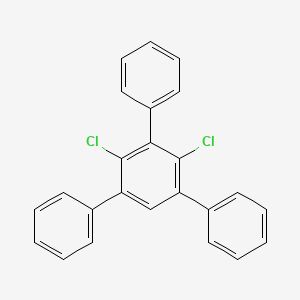
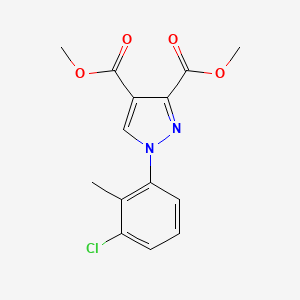
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
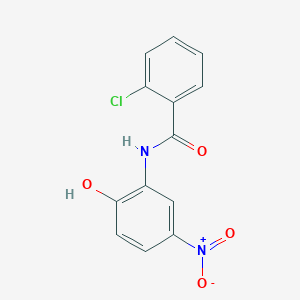
![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
